molecular formula C19H20N2O4 B2963700 2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 922926-18-9

2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2963700
CAS No.: 922926-18-9
M. Wt: 340.379
InChI Key: OQFXBWSOGNHPPQ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenoxy group and a pyrrolidinone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves a multi-step process. One common method starts with the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acyl chloride. The acyl chloride is subsequently reacted with 3-(2-oxopyrrolidin-1-yl)aniline under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide.

    Reduction: Formation of 2-(4-methoxyphenoxy)-N-[3-(2-hydroxy-1-pyrrolidinyl)phenyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-phenylacetamide: Lacks the pyrrolidinone moiety.

    2-(4-hydroxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Contains a hydroxyl group instead of a methoxy group.

    N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Lacks the methoxyphenoxy group.

Uniqueness

2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to the presence of both the methoxyphenoxy group and the pyrrolidinone moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The methoxy group can influence the compound’s solubility and reactivity, while the pyrrolidinone moiety can affect its binding affinity to biological targets.

Biological Activity

2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known as MPOP, is a synthetic compound with a complex molecular structure characterized by the presence of a methoxy group, a pyrrolidine moiety, and an acetamide functional group. Its molecular formula is C22H23N2O4C_{22}H_{23}N_{2}O_{4} with a molecular weight of approximately 340.4 g/mol. The compound has garnered attention for its potential biological activities, particularly as a dihydroorotate dehydrogenase (DHODH) inhibitor, which plays a crucial role in the de novo pyrimidine synthesis pathway.

Chemical Structure

The structural representation of MPOP is as follows:

  • IUPAC Name : this compound
  • SMILES : COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCC3=O
  • InChI Key : OQFXBWSOGNHPPQ-UHFFFAOYSA-N

MPOP's primary mechanism involves the inhibition of DHODH, which is essential for the proliferation of various cells, including those involved in immune responses. This inhibition can lead to reduced production of pyrimidines, thereby affecting nucleic acid synthesis and cell division. This mechanism positions MPOP as a potential therapeutic agent in conditions characterized by excessive cell proliferation, such as cancer and autoimmune diseases.

Anticancer Properties

Research indicates that MPOP exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including breast cancer and leukemia. The compound's effectiveness appears to correlate with its ability to induce apoptosis (programmed cell death) in malignant cells.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
K562 (Leukemia)15.0Cell cycle arrest and apoptosis

Antiinflammatory Effects

MPOP has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Preliminary findings indicate that MPOP may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

A notable case study involved the administration of MPOP in animal models of rheumatoid arthritis. The results demonstrated a significant reduction in joint inflammation and destruction compared to control groups treated with saline. Additionally, histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-7-9-17(10-8-16)25-13-18(22)20-14-4-2-5-15(12-14)21-11-3-6-19(21)23/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFXBWSOGNHPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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